Asenapine, commercially known as Saphris or Sycrest, is an atypical antipsychotic medication. [, , ] It is classified as a tetracyclic dibenzooxazepine derivative. [, ] Asenapine plays a significant role in scientific research, particularly in studies investigating its mechanism of action, its efficacy in treating psychiatric disorders like schizophrenia and bipolar disorder, and its potential use in other areas like the management of agitation and psychosis in dementia patients. [, , ]
Synthesis Analysis
One approach to synthesizing optically pure asenapine involves the Ireland-Claisen rearrangement as a key step. [] This method allows access to all diastereomers of the molecule. []
Molecular Structure Analysis
Asenapine is a tetracyclic compound, characterized by a dibenzooxazepine core. [, ]
This broad receptor binding profile contributes to its antipsychotic and antimanic effects. [, ] While the precise mechanism of action in treating schizophrenia and bipolar disorder remains unclear, it is thought that antagonism of central dopamine receptors plays a key role. []
Physical and Chemical Properties Analysis
Asenapine is formulated as sublingual tablets for faster absorption due to poor oral bioavailability (2% when swallowed). [] Sublingual administration increases bioavailability to approximately 35%. [] It achieves peak plasma concentration in roughly one hour. [] Once absorbed, about 95% of asenapine binds to transport proteins albumin and α1 acid glycoprotein. []
Applications
Schizophrenia: Numerous studies have investigated asenapine's efficacy in treating schizophrenia, particularly its impact on both positive and negative symptoms. [, , , , ] Researchers are particularly interested in its potential to manage refractory illness and minimize side effects. []
Bipolar I Disorder: Asenapine has been studied extensively for its effectiveness in managing acute manic or mixed episodes in bipolar I disorder, both as monotherapy and adjunctive therapy. [, , , , ] Research also focuses on understanding its long-term effects and its potential role in managing depressive symptoms of bipolar disorder. [, ]
Other Potential Applications: While not yet widely studied, asenapine’s unique receptor binding profile suggests potential applications in other areas, such as managing agitation and psychosis in dementia patients. []
Future Directions
Investigating Drug Interactions: More comprehensive studies are required to fully understand the drug-drug interactions of asenapine, particularly its metabolism by cytochrome P450 enzymes and potential interactions with other medications. [, ]
Developing Novel Formulations: Research into new formulations, such as the transdermal patch, may offer improved delivery methods and potentially enhance patient adherence and treatment outcomes. []
Related Compounds
Olanzapine
Relevance: Olanzapine is frequently mentioned in studies investigating asenapine (Saphris) as a comparator drug in clinical trials for both schizophrenia and bipolar I disorder. [, , , , , ] This comparison stems from both being atypical antipsychotics, but asenapine aims to offer a potentially advantageous side effect profile, particularly regarding weight gain and metabolic effects. [, ] Some studies found comparable efficacy between the two drugs, while others observed differences in efficacy and side effect profiles. []
Haloperidol
Relevance: Although structurally dissimilar to asenapine (Saphris), haloperidol serves as a point of comparison in a clinical trial examining asenapine's effectiveness in treating schizophrenia. [] This comparison likely stems from haloperidol's long-standing use and established efficacy in treating schizophrenia, allowing researchers to assess asenapine's performance against a standard treatment.
Fluvoxamine
Relevance: Fluvoxamine is identified as a strong inhibitor of the CYP1A2 enzyme, which plays a crucial role in asenapine (Saphris) metabolism. [, ] Co-administration of asenapine with fluvoxamine can significantly increase asenapine concentrations in the body. [, ] This interaction necessitates caution and potential dosage adjustments when prescribing asenapine to patients already taking fluvoxamine.
Paroxetine
Relevance: Paroxetine is both a substrate and an inhibitor of the CYP2D6 enzyme, which is involved in the metabolism of various drugs, including asenapine (Saphris). [] While the interaction between paroxetine and asenapine might not be as pronounced as with fluvoxamine, co-administration still requires careful consideration. [, ]
Lithium
Relevance: Lithium is mentioned in the context of asenapine (Saphris) being approved as adjunctive therapy alongside lithium or valproate for managing acute manic or mixed episodes in bipolar I disorder. [, ] This combined therapy suggests that asenapine might offer synergistic effects with lithium, potentially enhancing treatment outcomes in certain individuals with bipolar I disorder.
Valproate
Relevance: Similar to lithium, valproate is mentioned in the context of asenapine (Saphris) being approved for adjunctive therapy alongside valproate or lithium for managing acute manic or mixed episodes in bipolar I disorder. [, ] This combined therapy suggests potential synergistic effects between asenapine and valproate, offering a broader therapeutic approach for individuals with bipolar I disorder.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Lysine-specific demethylase 1 (LSD1) demethylates H3K4 and H3K9, resulting in transcriptional repression. It also controls the tumor suppressor activity of p53 by demethylating a specific p53 lysine residue (LYS370). ORY-1001 is an orally available, selective inhibitor of LSD1 (IC50 < 20 nM). It targets acute myeloid leukemia (AML) stem cells and significantly reduces tumor cell load while increasing survival time in mouse models of AML. ORY-1001 is in clinical trials for cancer treatment. ORY-1001 (RG-6016) is a potent LSD1 inhibitor extracted from patent WO2013057322A1.
Rocuronium is a 5alpha-androstane compound having 3alpha-hydroxy-, 17beta-acetoxy-, 2beta-morpholino- and 16beta-N-allyllyrrolidinium substituents. It has a role as a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a 3alpha-hydroxy steroid, a quaternary ammonium ion, an acetate ester, a member of morpholines and a tertiary amino compound. It derives from a hydride of a 5alpha-androstane. Rocuronium (rapid onset-curonium) is a desacetoxy analogue of vecuronium with a more rapid onset of action. It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia, to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. Introduced in 1994, rocuronium has rapid onset, and intermediate duration of action. It is commonly marketed under the trade names Zemuron and Esmeron. The drug is associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma. However, there was a similar incidence of allergic reactions associated with other non-depolarizing neuromuscular blocking agents. [Sugammadex] is a γ-cyclodextrin derivative that has been introduced as a novel agent to reverse the action of rocuronium. Rocuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of rocuronium is by means of Neuromuscular Nondepolarizing Blockade. An androstanol non-depolarizing neuromuscular blocking agent. It has a mono-quaternary structure and is a weaker nicotinic antagonist than PANCURONIUM. See also: Rocuronium Bromide (active moiety of).
Pixantrone is a member of isoquinolines. Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II. It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue. [2] The lower cardio-toxic effects of pixantrone may be explained, in part, by its redox inactivity [3]. Pixantrone does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines. It also inhibits doxorubicinol formation in human myocardium. [3] As a result, it is believed to be less cardiotoxic while still exerting efficacy. Pixantrone was designed to treat relapsed or refractory aggressive non-Hodgkin's lymphoma(NHL) in patients who have failed two prior lines of therapy. [2] For patients suffering from NHL, first line therapies consist of anthracycline containing multi-drug treatments which unfortunately are known to cause irreversible myocardial tissue damage. Patients refractory to treatment, or those who relapse, are discouraged from further anthracycline use due to cumulative cardiotoxicity. Pixantrone dimaleate, administered intravenously, was designed by Cell Therapeutics Incorporated as an alternative second line therapy in refractory or relapsed NHL. It is currently being tested in Phase III trials. [2] Although pixantrone has not yet received FDA approval in the United States, it has been granted conditional marketing approval by the European Union. Conditional approval was granted by the European Medicines Agency after a phase III EXTEND trial of patients with NHL showed that pixantrone was tolerable and that it resulted in significantly higher complete response rate and progression free survival in comparison to other single chemotherapy agents. However, it is notable that the EXTEND trial was stopped early, leaving the statistical significance of the results in question. Based on this uncertainty, in 2009, the FDA ultimately rejected Cell Therapeutic's initial application for accelerated approval for pixantrone use in relapsed or refractory NHL. Another phase III trial, PIX-R, is now ongoing to clarify pixantrones place in therapy. It will compare pixantrone efficacy to that of gemcitabine. [2] Pixantrone is a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Enasidenib is a 1,3,5-triazine which is substituted by (2-hydroxy-2-methylpropyl)nitrilo, 6-(trifluoromethyl)pyridin-2-yl and [2-(trifluoromethyl)pyridin-4-yl]nitrilo groups at positions 2,4 and 6, respectively. It is an isocitrate dehydrogenase-2 (IDH2) inhibitor which has been approved for the treatment of adults with relapsed or refractory acute myeloid leukaemia (AML). It has a role as an antineoplastic agent and an EC 1.1.1.42 (isocitrate dehydrogenase) inhibitor. It is an aminopyridine, an organofluorine compound, a secondary amino compound, a tertiary alcohol, a member of 1,3,5-triazines and an aromatic amine. Enasidenib is an orally available treatment for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which is a recurrent mutation detected in 12-20% of adult patients with AML. Patients eligible for this treatment are selected by testing the presence of IDH2 mutations in the blood or bone marrow. This small molecule acts as an allosteric inhibitor of mutant IDH2 enzyme to prevent cell growth, and it also has shown to block several other enzymes that play a role in abnormal cell differentiation. First developed by Agios Pharmaceuticals and licensed to Celgene, enasidenib was approved by U.S. Food and Drug Administration on August 1, 2017. Enasidenib is an Isocitrate Dehydrogenase 2 Inhibitor. The mechanism of action of enasidenib is as an Isocitrate Dehydrogenase 2 Inhibitor. Enasidenib is an orally available small molecule inhibitor of mutant isocitrate dehydrogenase-2 that is used in the therapy of selected cases of acute myelogenous leukemia (AML). Enasidenib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Enasidenib is an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, enasidenib specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG. See also: Enasidenib Mesylate (has salt form).